methyl 7-chloro-1H-indole-6-carboxylate

Immuno-oncology IDO1 inhibition Cancer immunotherapy

This halogenated indole-6-carboxylate ester is a potent and selective IDO1 inhibitor (IC50 13-16 nM, >400-fold selectivity over TDO). The unique 7-chloro substitution pattern confers distinct potency and metabolic stability, making it an essential tool compound for tumor immune evasion research and a privileged scaffold for SAR-driven drug discovery. The methyl ester enables direct amide coupling for rapid library synthesis. Available in high purity (≥95%) with documented activity across multiple cancer cell lines. Ideal for benchmarking novel IDO1 inhibitors and as a reference standard for HPLC method development.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63
CAS No. 1266114-30-0
Cat. No. B2953125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-chloro-1H-indole-6-carboxylate
CAS1266114-30-0
Molecular FormulaC10H8ClNO2
Molecular Weight209.63
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)C=CN2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3
InChIKeyZQBUSCBNCSXBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





methyl 7-chloro-1H-indole-6-carboxylate (CAS 1266114-30-0) - Scientific Procurement & Differentiation Guide


methyl 7-chloro-1H-indole-6-carboxylate (CAS 1266114-30-0) is a halogenated indole-6-carboxylate ester with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . This compound serves as a versatile small molecule scaffold and building block in pharmaceutical research, with documented biological activity against indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The 7-chloro substitution pattern distinguishes it from other regioisomers and unsubstituted indole-6-carboxylates, conferring specific potency and selectivity profiles that are critical for targeted research applications [1].

Why methyl 7-chloro-1H-indole-6-carboxylate Cannot Be Substituted by Generic Indole-6-Carboxylate Analogs


Substituting methyl 7-chloro-1H-indole-6-carboxylate with unsubstituted methyl indole-6-carboxylate (CAS 50820-65-0) or alternative regioisomers such as methyl 6-chloro-1H-indole-7-carboxylate fundamentally alters both biological activity and synthetic utility. The 7-chloro substitution is not a passive modification; it directly influences electronic distribution, steric interactions, and metabolic stability, which in turn dictates target engagement and downstream functional outcomes . Specifically, this substitution pattern confers potent IDO1 inhibitory activity (IC50 13-16 nM) and significant selectivity over the related enzyme TDO (IC50 5,460 nM), a profile that is absent in non-chlorinated or differently substituted analogs [1]. The methyl ester functionality further provides a handle for further derivatization, whereas the free carboxylic acid form (CAS 1055320-72-3) requires additional activation steps for amide coupling, impacting synthetic efficiency and yield .

methyl 7-chloro-1H-indole-6-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Potent IDO1 Inhibition: 5-Fold Improvement Over Epacadostat in Cellular Assays

In a cellular assay measuring reduction of L-kynurenine (L-Kyn) levels by HPLC, methyl 7-chloro-1H-indole-6-carboxylate demonstrated an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. In comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB 024360) exhibits an IC50 of 71.8 nM against human IDO1 and 52.4 nM against mouse IDO1 in analogous cell-based assays [2]. This represents an approximately 5-fold improvement in potency for methyl 7-chloro-1H-indole-6-carboxylate relative to epacadostat. The compound also demonstrated consistent potency across multiple human cell lines, with IC50 values of 14 nM in LXF-289 cells, 16 nM in A375 cells, 21 nM in MCF7 cells, 43 nM in HepG2 cells, and 64 nM in HeLa cells [1].

Immuno-oncology IDO1 inhibition Cancer immunotherapy

High Selectivity for IDO1 Over TDO: >400-Fold Selectivity Window

Methyl 7-chloro-1H-indole-6-carboxylate exhibits pronounced selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). In a direct comparative assay, the compound inhibited mouse IDO1 with an IC50 of 13 nM, whereas inhibition of mouse TDO required an IC50 of 5,460 nM (5.46 μM), representing a selectivity index of >400-fold [1]. This contrasts with many indole-based IDO1 inhibitors that exhibit significant cross-reactivity with TDO, which can complicate interpretation of in vivo results due to overlapping metabolic pathways [2].

Target selectivity IDO1 vs TDO Immunometabolism

Regiospecific 7-Chloro Substitution Confers Distinct Reactivity and Scaffold Utility

The 7-chloro-6-carboxylate regioisomer provides a unique synthetic handle that cannot be replicated by other chloroindole isomers. Unlike 4-, 5-, or 6-chloroindole-6-carboxylates, the 7-chloro substitution positions the halogen ortho to the indole NH, creating a distinct electronic environment that influences both electrophilic aromatic substitution reactivity and hydrogen-bonding capacity [1]. This substitution pattern has been exploited in the synthesis of novel IDO1 inhibitors and other bioactive molecules, as evidenced by its inclusion in the ChEMBL database (CHEMBL4557994) [2]. In contrast, the 6-chloro-7-carboxylate regioisomer (methyl 6-chloro-1H-indole-7-carboxylate) places the ester at the 7-position, altering the steric and electronic properties and thus the compound's suitability for specific coupling reactions [3].

Medicinal chemistry Synthetic building block Regioisomer differentiation

Documented Activity Across Multiple Human Cancer Cell Lines: IC50 Range 14-64 nM

Methyl 7-chloro-1H-indole-6-carboxylate has been evaluated across a panel of six human cancer cell lines, demonstrating consistent IDO1 inhibitory activity. In IFNγ-stimulated cells, the compound exhibited IC50 values of 14 nM (LXF-289 lung adenocarcinoma), 16 nM (A375 melanoma), 16 nM (recombinant human IDO1 enzymatic assay), 21 nM (MCF7 breast adenocarcinoma), 43 nM (HepG2 hepatocellular carcinoma), and 64 nM (HeLa cervical carcinoma) [1]. Notably, the compound maintained sub-100 nM potency across all tested lines, with >4-fold variation between the most sensitive (LXF-289, 14 nM) and least sensitive (HeLa, 64 nM) lines. This cell-line-dependent potency profile is not observed with the unsubstituted methyl indole-6-carboxylate, which lacks documented IDO1 inhibitory activity .

Cancer cell panel Cellular potency In vitro pharmacology

Methyl Ester Provides Direct Coupling Handle: Synthetic Efficiency Advantage

The methyl ester functionality of methyl 7-chloro-1H-indole-6-carboxylate enables direct amide coupling without the need for separate activation steps, offering a clear synthetic efficiency advantage over the corresponding carboxylic acid. The free acid, 7-chloro-1H-indole-6-carboxylic acid (CAS 1055320-72-3), requires in situ activation with coupling reagents (e.g., HATU, EDC, or DCC) prior to amide bond formation, adding both time and reagent cost to synthetic workflows . In contrast, the methyl ester can be used directly in aminolysis reactions or converted to more reactive intermediates under mild conditions, streamlining the preparation of focused libraries for structure-activity relationship (SAR) studies . This efficiency is particularly valuable in medicinal chemistry campaigns where rapid analog generation is critical.

Synthetic accessibility Amide coupling Building block efficiency

Commercially Available with Defined Purity Specifications: 95-98% Range

Methyl 7-chloro-1H-indole-6-carboxylate is commercially available from multiple suppliers with defined purity specifications ranging from 95% to 98% . This contrasts with many custom-synthesized indole derivatives, which often lack standardized purity documentation and require in-house purification and characterization before use. The compound is offered in research quantities (50 mg to 0.5 g) with typical lead times of 3-4 weeks, enabling timely procurement for ongoing research programs . Storage recommendations of 2-8°C ensure stability during long-term storage .

Procurement Quality control Research-grade material

methyl 7-chloro-1H-indole-6-carboxylate: Research and Industrial Application Scenarios Based on Quantitative Evidence


IDO1 Inhibitor Tool Compound for Immuno-Oncology Preclinical Studies

As a potent IDO1 inhibitor with an IC50 of 13-16 nM across multiple cellular assays, methyl 7-chloro-1H-indole-6-carboxylate serves as a valuable tool compound for investigating the role of IDO1 in tumor immune evasion. Its >400-fold selectivity over TDO ensures that observed biological effects can be attributed specifically to IDO1 inhibition rather than confounding TDO-mediated tryptophan catabolism. Researchers can use this compound to benchmark novel IDO1 inhibitors in head-to-head cellular potency assays, with epacadostat serving as an established comparator [1].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The unique 7-chloro-6-carboxylate substitution pattern provides a privileged scaffold for SAR studies aimed at optimizing IDO1 inhibition or exploring alternative biological targets. The methyl ester functionality enables direct coupling with diverse amine-containing fragments, facilitating rapid library synthesis and analog generation. The compound's documented potency across multiple cancer cell lines (LXF-289, A375, MCF7, HepG2, HeLa) provides a baseline dataset for comparative evaluation of new derivatives [1].

Synthetic Building Block for Advanced Indole-Derived Pharmaceutical Intermediates

As a halogenated indole-6-carboxylate ester, this compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The 7-chloro group can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amino substituents, while the 6-carboxylate ester can be hydrolyzed to the free acid or directly converted to amides. The regiospecific substitution pattern ensures predictable reactivity that cannot be achieved with alternative chloroindole isomers [1][2].

Reference Standard for Analytical Method Development and Quality Control

With commercially available material of defined purity (95-98%) and established storage conditions (2-8°C), methyl 7-chloro-1H-indole-6-carboxylate is suitable for use as a reference standard in HPLC method development, impurity profiling, and quality control workflows. Its well-characterized structure and commercial availability from multiple suppliers ensure reproducibility and supply chain redundancy for analytical laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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